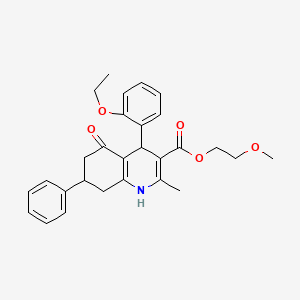
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that features a unique combination of benzodioxin and chromen structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common approach involves the initial formation of the benzodioxin ring, followed by the introduction of the chromen moiety. The final step involves acetylation to form the acetate ester. Reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated systems to streamline the process.
化学反応の分析
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve nucleophiles or electrophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Industry: Could be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action for 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with various molecular targets. The benzodioxin and chromen structures allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde: Shares the benzodioxin structure but lacks the chromen and acetate groups.
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: Another related compound with a different functional group.
Uniqueness
What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate apart is its unique combination of benzodioxin and chromen structures, along with the acetate ester
特性
分子式 |
C21H18O6 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,8-dimethyl-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C21H18O6/c1-11-16(27-13(3)22)7-5-15-20(23)19(12(2)26-21(11)15)14-4-6-17-18(10-14)25-9-8-24-17/h4-7,10H,8-9H2,1-3H3 |
InChIキー |
SSWXJSLHQHAIFM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11684785.png)
![(5Z)-5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684797.png)
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11684798.png)
![N'-[(E)-(2-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11684799.png)
![(2E)-3-(2-fluorophenyl)-N-(3-methoxypropyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11684806.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11684818.png)
![2-(3-chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11684826.png)
![2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B11684840.png)
![(2Z,5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11684848.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11684852.png)
![N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide](/img/structure/B11684879.png)
![Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11684886.png)
